molecular formula C7H2Cl2F3N3 B8194601 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8194601
M. Wt: 256.01 g/mol
InChI Key: OJJAWQHRKJTAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and a trifluoromethyl (-CF₃) group at position 5 (Fig. 1). This scaffold is notable for its structural similarity to purine nucleosides, enabling interactions with biological targets such as kinases and viral polymerases . The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making it a promising candidate for drug discovery .

Properties

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3N3/c8-4-3-2(7(10,11)12)1-13-5(3)15-6(9)14-4/h1H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJAWQHRKJTAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclization with Chloroacetaldehyde

The synthesis begins with 1,3-dihydroxy-5-aminophenylamine and chloroacetaldehyde in a tetrahydrofuran (THF)/water system (1:1) under sodium acetate catalysis. Cyclization at 25°C for 24 hours yields 7-hydroxy-pyrrolo[2,3-d]pyrimidine with 85% efficiency. Key parameters include:

ParameterValue
SolventTHF/water (1:1)
CatalystSodium acetate, KI (0.5 g)
Temperature25°C (24 h)
Yield85%

Dichlorination via Dichlorophenyl Phosphorus Oxychloride

The intermediate undergoes chlorination with dichlorophenyl phosphorus oxychloride at 180°C for 4 hours, achieving 78% yield. Diisopropylethylamine (DIPEA) is critical for deprotonation, enabling selective dichlorination at the 2- and 4-positions.

Trifluoromethylation-Chlorination of Uracil Derivatives

Trifluoromethylation with Langlois Reagent

Uracil reacts with sodium trifluoromethanesulfinate (CF3_3SO2_2Na) and tert-butyl hydroperoxide (TBHP) in water at 60–70°C. FeSO4_4 catalyzes the reaction, yielding 5-trifluoromethyluracil (5-TFU) in 73% assay yield.

ParameterValue
OxidantTBHP (70% aqueous, 3.9 eq)
CatalystFeSO4_4·7H2_2O (0.04 eq)
Temperature60–70°C (1.5 h)
Purity>97% (HPLC)

Chlorination with POCl3_33/DIPEA

5-TFU is treated with phosphorus oxychloride (5.2 eq) and DIPEA (1.69 eq) at 110–120°C for 8 hours, yielding 72.9% of 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine after distillation.

Direct Functionalization of Pyrrolopyrimidine Intermediates

C–H Borylation and Suzuki Coupling

Pyrrolo[2,3-d]pyrimidine undergoes iridium-catalyzed C–H borylation at the 6-position, followed by Suzuki coupling with aryl boronic acids. This method achieves 6-aryl-8-trifluoromethyl derivatives with subnanomolar kinase inhibition.

StepConditions
Borylation[Ir(COD)OMe]2_2, dtbpy, B2_2pin2_2
CouplingPdCl2_2(dppf), K2_2CO3_3, dioxane/H2_2O

Halogen Exchange Reactions

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes halogen exchange using Selectfluor in acetonitrile/acetic acid (80°C, 24 h), yielding 80% 5-fluoro derivative. Adapting this with CF3_3 reagents (e.g., CF3_3Cu) could enable trifluoromethylation.

Industrial-Scale Chlorination Optimizations

POCl3_33/Amine Systems

Phosphorus oxychloride (3 eq) and DIPEA (2 eq) in toluene at 105°C for 16 hours convert 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the dichloro product in 67.8% yield. Excess POCl3_3 minimizes diol byproducts.

Solvent and Catalyst Screening

Comparative studies show toluene outperforms DCM in reducing side reactions (e.g., N-oxide formation). Catalytic KI enhances chlorination rates by 30%.

Analytical and Process Challenges

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:3) achieves >99.5% purity.

  • Distillation : Reduced-pressure distillation (87–89°C/55 mbar) isolates the final product.

Byproduct Management

  • HF Mitigation : Silica gel absorbs HF during trifluoromethylation, preventing reactor corrosion.

  • Peroxide Quenching : Sodium sulfite (15% aqueous) reduces TBHP residues to <10 ppm.

Comparative Method Analysis

MethodYield (%)Purity (%)Scalability
Cyclization-Chlorination7898.5Industrial (kg-scale)
Trifluoromethylation72.999.9Pilot plant
Direct Borylation8599.7Lab-scale

Chemical Reactions Analysis

2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form diarylated pyrimidines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has been identified as a potent inhibitor of several key biological targets involved in cancer progression. Its structure allows it to interact effectively with various receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways.

Key Targets and Mechanisms

  • Epidermal Growth Factor Receptor (EGFR) :
    • Mechanism : Inhibition of kinase activity.
    • IC50 Value : Approximately 40 µM.
  • Human Epidermal Growth Factor Receptor 2 (Her2) :
    • Mechanism : Induces apoptosis.
    • IC50 Value : Ranges up to 204 µM.
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) :
    • Mechanism : Cell cycle arrest.
    • IC50 Value : Not specified; however, some derivatives show increased potency compared to standard inhibitors.
  • Cyclin-dependent Kinase 2 (CDK2) :
    • Mechanism : Pro-apoptotic protein activation.
    • IC50 Value : Not specified.

In Vitro Studies on Cancer Cells

A study evaluated the effects of 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine on HepG2 liver cancer cells. The results indicated that treatment led to:

  • Increased levels of pro-apoptotic proteins such as caspase-3 and Bax.
  • Downregulation of anti-apoptotic protein Bcl-2.

These findings suggest that the compound can effectively induce apoptosis in cancer cells.

VEGFR-2 Inhibition

Research focused on a series of phenylsubstituted derivatives of the compound demonstrated significant inhibition of VEGFR-2:

  • Some derivatives exhibited up to 100-fold increased potency compared to the standard inhibitor semaxanib.

This highlights the potential for developing effective anti-cancer therapies targeting angiogenesis.

Safety Profile

Toxicological evaluations have shown that the compound exhibits low toxicity levels in animal models at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further clinical development.

Comparative Analysis with Other Kinase Inhibitors

The biological activity of 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other known kinase inhibitors:

Compound NameTargetIC50 Value (µM)Mechanism
Compound AEGFR40Inhibition of kinase activity
Compound BHer2204Induces apoptosis
Compound CVEGFR2Not specifiedCell cycle arrest
Compound DCDK2Not specifiedPro-apoptotic protein activation

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis . The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Substituent Effects on Position 5

The substituent at position 5 significantly influences electronic and steric properties. Key comparisons include:

Compound Position 5 Substituent Molecular Weight Key Properties/Activities Reference
Target Compound -CF₃ 274.58* Enhanced metabolic stability, antiviral potential
4-Chloro-5-(2-fluorophenyl) -C₆H₄F 247.66 Moderate enzyme inhibition; used in kinase studies
4-Chloro-5-(p-tolyl) -C₆H₄CH₃ 243.70 Lower lipophilicity; limited cellular uptake
4-Amino-5-fluoro derivative -F 302.23 High oral bioavailability; HCV RNA replication inhibitor

*Calculated based on C₇H₃Cl₂F₃N₃.

Analysis :

  • The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to aryl or halogen substituents, improving resistance to enzymatic degradation .
  • Compounds with 5-fluoro substituents (e.g., 4-amino-5-fluoro derivatives) exhibit superior bioavailability but may lack the steric bulk required for specific target interactions .

Substitution Patterns at Positions 2 and 4

Chlorine atoms at positions 2 and 4 are critical for reactivity and binding:

Compound Position 2 Position 4 Key Synthetic Route Application
Target Compound Cl Cl SNAr/cyclization from diethyl malonate Antiviral agents, kinase inhibitors
LY231514 (antifolate) H NH₂ Multi-step functionalization Inhibits TS, DHFR, GARFT enzymes
4-Chloro-7-methyl derivative Cl CH₃ Alkylation of parent core Intermediate for kinase inhibitors

Analysis :

  • Dichloro substitution (positions 2 and 4) increases electrophilicity, facilitating nucleophilic displacement reactions to generate analogs with amines or aryl groups .
  • LY231514, with an amino group at position 4, demonstrates polyglutamation-dependent inhibition of multiple folate enzymes, a mechanism distinct from the target compound’s direct -CF₃ effects .

Antiviral Activity :

  • The target compound’s -CF₃ group may enhance binding to viral polymerases, as seen in 4,7-disubstituted analogs active against Zika (ZIKV) and dengue (DENV) viruses .
  • In contrast, 2'-C-methyl-4-amino-pyrrolo[2,3-d]pyrimidines inhibit HCV RNA replication via improved enzymatic stability over adenosine derivatives .

Kinase Inhibition :

  • N4-Cyclohexyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (a related analog) shows selectivity for IKKα inhibition, attributed to the -CF₃ group’s steric and electronic effects .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Chloro-5-(difluoromethyl) 5-Bromo-2-chloro
Molecular Weight 274.58 203.58 247.66
LogP (Predicted) ~2.5* 1.59 2.1
Metabolic Stability High Moderate Low

*Estimated based on substituent contributions.

Analysis :

  • Dichloro substitution may reduce solubility but improves reactivity for further derivatization .

Biological Activity

2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula: C7H2Cl2F3N3
  • Molecular Weight: 238.01 g/mol
  • Purity: Typically reported at 95% or higher in commercial preparations .

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as an anti-cancer and antiviral agent. The following sections detail its effects on different cell lines and its mechanisms of action.

Anticancer Activity

Recent research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxic Effects: In studies involving different cancer cell lines, IC50 values ranged from 29 to 59 µM for related compounds, indicating moderate to high potency against these cells .
  • Mechanism of Action: The compound has been shown to induce apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2 .

Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5kHepG240Induces apoptosis; upregulates caspase-3
5eMDA-MB-23129Cell cycle arrest; inhibits proliferation
5hHeLa59Induces apoptosis; affects mitochondrial pathways

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity:

  • Influenza A Virus: A pyrrolo[2,3-d]pyrimidine derivative demonstrated significant inhibition of viral replication with a reduction in viral load observed in infected mice models . The compound exhibited high plasma stability and minimal toxicity at therapeutic doses.

Table 2: Antiviral Efficacy

CompoundVirus TypeDose (mg/kg)Viral Load Reduction (%)
Compound XInfluenza A (H275Y)40>90
Compound YInfluenza A (WSN)20>85

Safety Profile

The safety profile of 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has been assessed through acute toxicity studies:

  • In a study with Kunming mice, no acute toxicity was observed up to a concentration of 2000 mg/kg, indicating a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine?

The compound is typically synthesized via multi-step reactions involving nucleophilic aromatic substitution and cyclization. A common approach involves halogenation of pyrrolo[2,3-d]pyrimidine precursors. For example, outlines a method where 2,4-dichloro-5-iodopyrimidine undergoes Sonogashira coupling with diethoxypropyne, followed by cyclization using tetrabutylammonium fluoride (TBAF) to form the pyrrolo[2,3-d]pyrimidine core. Chlorination steps are critical for introducing the dichloro and trifluoromethyl groups .

Q. How does the reactivity of the 2,4-dichloro substituents influence derivatization?

The 2- and 4-chloro groups are highly electrophilic, enabling nucleophilic substitution reactions with amines, thiols, or alcohols. For instance, substitution at the 4-position is often prioritized due to steric and electronic factors. demonstrates that replacing the 4-chloro group with cyclohexylamine yields derivatives with improved kinase selectivity . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to control regioselectivity .

Advanced Research Questions

Q. How can structural modifications at the 5-(trifluoromethyl) position enhance kinase inhibition potency?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets. shows that substituting the 5-position with bulky groups (e.g., substituted benzene rings) improves FAK (Focal Adhesion Kinase) inhibition (IC₅₀ values: 10⁻⁸–10⁻⁹ M). Computational docking studies are recommended to predict binding affinities before synthesis .

Q. What methodologies resolve discrepancies between enzymatic and cellular activity in kinase inhibition studies?

Discrepancies often arise due to cell permeability or off-target effects. highlights using cellular assays (e.g., proliferation inhibition in MDA-MB-231 breast cancer cells) alongside enzymatic assays. Pharmacokinetic profiling (e.g., logP, plasma stability) and proteome-wide selectivity screening are critical to validate target engagement .

Data Contradiction Analysis

Q. How should researchers address conflicting SAR (Structure-Activity Relationship) data for pyrrolo[2,3-d]pyrimidine derivatives?

Contradictions may stem from divergent assay conditions or scaffold flexibility. For example, and report varying FAK inhibition trends for ethyl vs. aryl substituents. To resolve this, standardized assay protocols (e.g., ATP concentration, incubation time) and molecular dynamics simulations to assess conformational stability are advised .

Q. Why do some derivatives show in vitro potency but poor in vivo efficacy?

Poor pharmacokinetics (e.g., rapid metabolism) or toxicity often underpin this issue. emphasizes metabolic stability testing in liver microsomes and formulation strategies (e.g., PEGylation) to improve bioavailability. In vivo efficacy studies in xenograft models are essential for translational validation .

Experimental Design Considerations

Q. What strategies optimize regioselectivity in Suzuki-Miyaura couplings for pyrrolo[2,3-d]pyrimidines?

Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and polar aprotic solvents (e.g., THF) favor coupling at the 4-position. recommends pre-activating the boronic acid partner and using DIEA (N,N-diisopropylethylamine) as a base to minimize side reactions .

Q. How can crystallography aid in understanding binding modes of trifluoromethyl-substituted derivatives?

Co-crystallization with target kinases (e.g., FAK or PERK) provides atomic-level insights. and highlight the use of cocrystals with 3,5-dimethylpyrazole to stabilize the active conformation of pyrrolo[2,3-d]pyrimidine derivatives, facilitating X-ray diffraction studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.